5-硝基酞嗪

描述

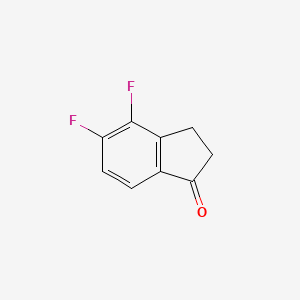

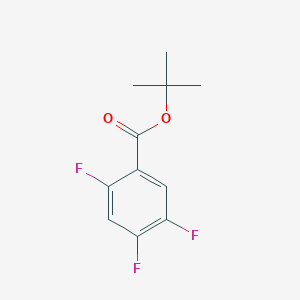

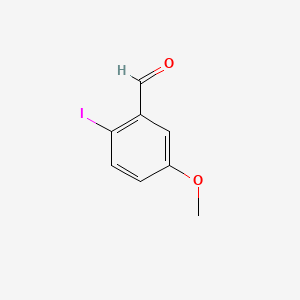

5-Nitrophthalazine is a chemical compound that belongs to the class of high-energy substances. It is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms in a six-membered ring. The nitro group attached to the phthalazine ring contributes to its energetic properties and reactivity, making it a compound of interest in various chemical syntheses and applications .

Synthesis Analysis

The synthesis of 5-nitrophthalazine derivatives has been explored through different methods. One approach involves the one-p

科学研究应用

Field

This application falls under the field of Energetic Materials Research .

Application Summary

5-Nitrophthalazine has been used in the research for new energetic materials with enhanced performance, insensitivity, and/or stability to satisfy increasingly demanding explosive and propulsion requirements of advanced weapons systems .

Methods of Application

A novel nucleophilic method, that does not use strong acids, has been reported for nitration of isoquinoline and certain derivatives. With this method, nitration occurs adjacent to the ring-nitrogen, a result which cannot be achieved by mixed acid nitration .

Marine Natural Product Research

Field

This application falls under the field of Marine Natural Product Research .

Application Summary

While 5-Nitrophthalazine itself is not directly mentioned, the research in the field of marine natural products often involves the use of various compounds for the discovery of promising candidate drugs for the treatment of human diseases .

Methods of Application

The research involves new approaches, such as sampling strategies for organisms from extreme ocean environments, nanoscale NMR, and computational chemistry for structural determination .

Results or Outcomes

Marine natural products are a rich source of novel and biologically active compounds. The number of identified marine natural compounds has grown 20% over the last five years from 2009 to 2013 .

Psychedelic Research

Field

This application falls under the field of Psychedelic Research .

Application Summary

While 5-Nitrophthalazine itself is not directly mentioned, it’s worth noting that research in the field of psychedelics often involves the use of various compounds. The discovery of the importance of 5-HT2A receptors provides a new viewpoint on the mechanism of action of psychedelics and could be a milestone in psychedelic research .

Methods of Application

Psychedelics can reach the pool of intracellular receptors due to their lipophilic properties, as they can cross the lipophilic neuronal membrane while serotonin cannot .

Results or Outcomes

The phenomena of neuroplasticity are triggered by the stimulation of a peculiar type of receptors: the intracellular 5-HT2A receptors . A better understanding of these mechanisms could pave the way to the development of new drugs (and/or new tailored therapeutic strategies) able to sustain neuroplasticity while minimizing side effects .

Psychedelic Research

Field

This application falls under the field of Psychedelic Research .

Application Summary

While 5-Nitrophthalazine itself is not directly mentioned, it’s worth noting that research in the field of psychedelics often involves the use of various compounds. The discovery of the importance of 5-HT2A receptors provides a new viewpoint on the mechanism of action of psychedelics and could be a milestone in psychedelic research .

Methods of Application

Psychedelics can reach the pool of intracellular receptors due to their lipophilic properties, as they can cross the lipophilic neuronal membrane while serotonin cannot .

Results or Outcomes

The phenomena of neuroplasticity are triggered by the stimulation of a peculiar type of receptors: the intracellular 5-HT2A receptors . A better understanding of these mechanisms could pave the way to the development of new drugs (and/or new tailored therapeutic strategies) able to sustain neuroplasticity while minimizing side effects .

RNA Interference (RNAi) Research

Field

Application Summary

Methods of Application

Results or Outcomes

安全和危害

5-Nitrophthalazine is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

5-nitrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWASGBYNFZVASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455354 | |

| Record name | 5-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrophthalazine | |

CAS RN |

89898-86-2 | |

| Record name | 5-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)